REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[O:9][CH2:8][C:7]([CH3:11])([CH3:10])[C:6]=2[CH:12]=1.C([Li])CCC.CCCCCC.O>O1CCCC1>[CH3:10][C:7]1([CH3:11])[C:6]2[CH:12]=[CH:2][CH:3]=[CH:4][C:5]=2[O:9][CH2:8]1
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC2=C(C(CO2)(C)C)C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
8.8 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 5 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was warmed up to room temperature
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted twice with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
the organic combined extract
|
Type
|
WASH
|
Details
|
was washed with water, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1(COC2=C1C=CC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.13 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |